1,7-dimethyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
1,7-dimethyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H27N5O3 and its molecular weight is 457.534. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Analysis
The synthesis of related compounds involves complex chemical reactions that yield various purine derivatives with potential biological activities. For example, the creation of [f]-fused purine-2,6-diones introduces new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, showcasing the versatility of purine modifications (Hesek & Rybár, 1994). Similarly, new [c,d]-fused purinediones further exemplify the structural diversity achievable within this chemical space, highlighting the synthetic strategies towards novel purine frameworks (Šimo, Rybár, & Alföldi, 1995).
Biological Activities and Therapeutic Potential
Purine derivatives exhibit a range of biological activities, including anti-inflammatory and receptor-binding properties. For instance, substituted analogues based on the pyrimido[2,1-f]purine ring system have demonstrated antiinflammatory activity in models of chronic inflammation, offering insights into their therapeutic potential (Kaminski et al., 1989). Further, derivatives of arylpiperazine linked to the pyrimido[2,1-f]purine fragment have shown high affinity for 5-HT(1A) and alpha(1) receptors, indicating their potential as neuromodulators or therapeutic agents for neurological conditions (Jurczyk et al., 2004).
Properties
IUPAC Name |
1,7-dimethyl-3-(2-methylprop-2-enyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O3/c1-17(2)14-31-24(32)22-23(28(4)26(31)33)27-25-29(15-18(3)16-30(22)25)19-10-12-21(13-11-19)34-20-8-6-5-7-9-20/h5-13,18H,1,14-16H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGYSDMTJTUMNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=C)C)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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